(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound that features a cyclopropylmethyl group and a thiazolylmethyl group attached to an amine, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using larger reactors and more efficient catalysts. The reaction parameters are optimized to ensure consistent quality and high yield. The final product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
(cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
(cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the thiazole moiety.
Thiazole derivatives: Compounds containing the thiazole ring but with different substituents.
Uniqueness
(cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride is unique due to the combination of the cyclopropylmethyl and thiazolylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13ClN2S |
---|---|
Molecular Weight |
204.72 g/mol |
IUPAC Name |
1-cyclopropyl-N-(1,3-thiazol-5-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2S.ClH/c1-2-7(1)3-9-4-8-5-10-6-11-8;/h5-7,9H,1-4H2;1H |
InChI Key |
QFHTXYRKJUQXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CN=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.